molecular formula C14H9N3O2 B12781740 7-Cyano-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-18-9

7-Cyano-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12781740
CAS No.: 140413-18-9
M. Wt: 251.24 g/mol
InChI Key: YENCYEFWLBZRGS-UHFFFAOYSA-N
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Description

7CN-6Me-PBOA-5one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

The synthesis of 7CN-6Me-PBOA-5one typically involves a multi-step process. One common method includes the reaction of specific aromatic amines with benzobisoxazole derivatives under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

7CN-6Me-PBOA-5one undergoes various chemical reactions, including:

Scientific Research Applications

7CN-6Me-PBOA-5one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7CN-6Me-PBOA-5one involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to certain proteins or enzymes, altering their activity and resulting in downstream effects on cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7CN-6Me-PBOA-5one can be compared to other similar compounds, such as:

The uniqueness of 7CN-6Me-PBOA-5one lies in its specific substituents and the resulting properties, which make it suitable for a wide range of applications in materials science and beyond.

Properties

CAS No.

140413-18-9

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

6-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carbonitrile

InChI

InChI=1S/C14H9N3O2/c1-17-12-9(8-15)4-2-6-11(12)19-13-10(14(17)18)5-3-7-16-13/h2-7H,1H3

InChI Key

YENCYEFWLBZRGS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2OC3=C(C1=O)C=CC=N3)C#N

Origin of Product

United States

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